1-Benzoyl-3-methyl-pyrrolidine-3-carboxylic acid
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Overview
Description
1-Benzoyl-3-methyl-pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .
Chemical Reactions Analysis
1-Benzoyl-3-methyl-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrrolidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Benzoyl-3-methyl-pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in binding to target proteins and enzymes. This interaction can modulate biological activities such as enzyme inhibition or receptor activation . The exact pathways involved depend on the specific biological context and the compound’s structural analogs .
Comparison with Similar Compounds
1-Benzoyl-3-methyl-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds also feature a five-membered nitrogen-containing ring and exhibit diverse biological activities, including antimicrobial and anticancer effects.
Proline derivatives: Proline and its derivatives are well-known for their role in protein synthesis and enzyme interactions.
Pyrrolizines: These compounds have a bicyclic structure and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C13H15NO3 |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-benzoyl-3-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-13(12(16)17)7-8-14(9-13)11(15)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,17) |
InChI Key |
FYJCPMMTUPYTTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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